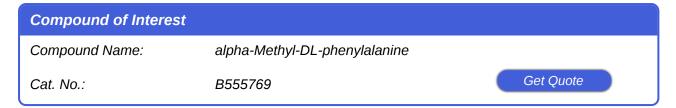


Application Notes and Protocols for Utilizing α-Methyl-DL-phenylalanine in Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

 α -Methyl-DL-phenylalanine is a non-proteinogenic amino acid that offers unique advantages in peptide design and drug development. Its distinctive structure, featuring a methyl group on the α -carbon, introduces significant steric hindrance. This modification has profound effects on peptide conformation, stability, and biological activity. Incorporating α -methyl-DL-phenylalanine into peptide sequences can enhance resistance to enzymatic degradation, induce specific secondary structures such as helices, and ultimately lead to peptides with improved therapeutic potential.[1][2]

These application notes provide detailed protocols for the successful incorporation of α -Methyl-DL-phenylalanine into peptides using solid-phase peptide synthesis (SPPS), address the challenges associated with its steric bulk, and discuss its impact on peptide structure and function.

Properties of α -Methyl-DL-phenylalanine



Property	Value	Reference	
Molecular Formula	C10H13NO2	[3]	
Molecular Weight	179.22 g/mol [3]		
Appearance	White to off-white powder	r N/A	
Solubility	Soluble in aqueous solutions, with solubility dependent on pH.	N/A	
Key Structural Feature	Methyl group at the α -carbon, creating a chiral center and significant steric hindrance.	[4]	

Impact on Peptide Structure and Function

The incorporation of α -methyl-DL-phenylalanine significantly influences the conformational properties of peptides:

- Conformational Rigidity: The α-methyl group restricts the rotation around the peptide backbone, leading to a more rigid and defined conformation.[5]
- Induction of Helical Structures: The steric bulk of the α -methyl group favors the formation of α -helical or 3₁₀-helical secondary structures.[1][6]
- Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]
- Modulation of Biological Activity: By inducing specific conformations, α-methyl-DLphenylalanine can enhance the binding affinity of peptides to their biological targets, such as G protein-coupled receptors (GPCRs), and modulate their signaling pathways.[2][7]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)



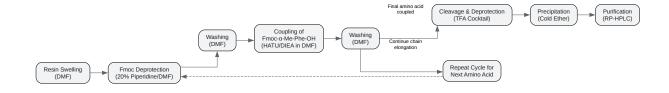
The primary challenge in incorporating α -methyl-DL-phenylalanine is overcoming the steric hindrance during the coupling reaction. The following protocols are optimized for this purpose.

Materials and Reagents

- Fmoc-α-Methyl-DL-phenylalanine
- Rink Amide resin (or other suitable resin depending on C-terminal modification)
- N,N-Dimethylformamide (DMF)
- Piperidine (20% in DMF)
- Coupling reagents: HATU, HBTU, PyBOP (see Table 2 for comparison)
- Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
- Washing solvents: Dichloromethane (DCM), Methanol
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- · Cold diethyl ether

General SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating α -methyl-DL-phenylalanine.





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Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle of Fmoc-α-Methyl-DL-phenylalanine

This protocol is for a 0.1 mmol scale synthesis.

- Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5 x 5 mL).
- Coupling of Fmoc-α-Methyl-DL-phenylalanine:
 - In a separate vial, dissolve Fmoc-α-Methyl-DL-phenylalanine (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIEA (0.8 mmol, 8 eq) in DMF (2 mL).
 - Pre-activate the mixture for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction mixture for 2-4 hours. A longer coupling time is necessary due to the steric hindrance.
- Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).



- Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin
 with a capping solution (e.g., acetic anhydride/DIEA/DMF) for 30 minutes. This prevents the
 formation of deletion sequences.
- Repeat: Proceed to the deprotection step for the coupling of the next amino acid.

Cleavage and Deprotection

- After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
- Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the dried peptide-resin (approximately 5 mL per 0.1 g of resin).
- Agitate the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Characterization

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by NMR spectroscopy to analyze its conformation.[8][9]

Data on Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like α -methyl-DL-phenylalanine. While specific comparative yield data for α -







methyl-DL-phenylalanine is not readily available in the literature, data from studies on other sterically hindered and "difficult" peptide sequences provide valuable insights. HATU consistently demonstrates superior performance in terms of both reaction speed and coupling efficiency.[10][11]



Coupling Reagent	Class	Relative Efficacy for Sterically Hindered Residues	Notes
HATU	Aminium Salt	Very High	Generally the most effective reagent for difficult couplings, including N-methylated and α,α -disubstituted amino acids.[10][12]
НВТИ	Aminium Salt	High	A widely used and effective reagent, though may be slightly less efficient than HATU for the most challenging couplings.
РуВОР	Phosphonium Salt	High	A good alternative to aminium salts, particularly when avoiding potential side reactions like guanidinylation is crucial.[12]
DIC/Oxyma	Carbodiimide	Moderate to High	A cost-effective option that shows good performance with reduced racemization, but may require longer reaction times for sterically hindered residues.[11]

Application in Drug Development: Targeting GPCRs



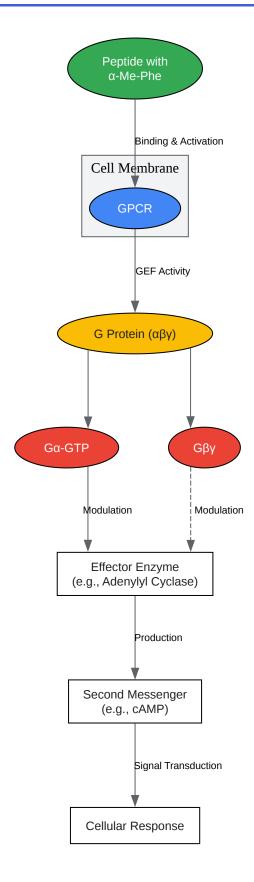




Peptides containing α -methyl-DL-phenylalanine can be designed as potent and selective ligands for G protein-coupled receptors (GPCRs). The induced conformational stability can enhance binding to the receptor, and the increased proteolytic resistance prolongs the peptide's therapeutic effect.

The following diagram illustrates a simplified signaling pathway of a GPCR activated by a peptide ligand containing α -methyl-DL-phenylalanine.





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Figure 2: Simplified GPCR signaling pathway activated by a peptide ligand.



Conclusion

The incorporation of α -methyl-DL-phenylalanine is a powerful strategy in peptide chemistry for developing more stable and conformationally defined peptides. While its steric hindrance presents a synthetic challenge, the use of potent coupling reagents like HATU and optimized protocols enables its efficient incorporation. The resulting peptides often exhibit enhanced biological activity, making α -methyl-DL-phenylalanine a valuable tool for researchers, scientists, and drug development professionals.

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